molecular formula C11H14OS B13639750 3-((3-Methylbenzyl)thio)propanal

3-((3-Methylbenzyl)thio)propanal

Cat. No.: B13639750
M. Wt: 194.30 g/mol
InChI Key: SUFHJGMEUHCAOE-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)propanal is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a benzyl group substituted with a methyl group at the third position, attached to a propanal group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)propanal can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with thiopropanal in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, optimization of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylbenzyl)thio)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-((3-Methylbenzyl)thio)propanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)propanal involves its interaction with various molecular targets. The thioether linkage and aldehyde group allow it to participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Methylbenzyl)thio)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-((3-Methylbenzyl)thio)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.

    3-((3-Methylbenzyl)thio)propylamine: Features an amine group instead of an aldehyde.

Biological Activity

3-((3-Methylbenzyl)thio)propanal is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol
  • IUPAC Name : this compound

The compound features a propanal group attached to a thioether moiety, which is linked to a 3-methylbenzyl group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar sulfur-containing structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The thioether group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate biological membranes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thioether-containing compounds. For instance, derivatives of benzylthio compounds have shown significant activity against various pathogens, including bacteria and fungi.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-Methylbenzylthio compoundStaphylococcus aureus0.5 μg/mL
3-Methylbenzylthio compoundCandida albicans0.25 μg/mL

These findings suggest that this compound could exhibit similar antimicrobial effects due to its structural similarities with other active thioether compounds .

Anticancer Potential

The anticancer activity of thioether compounds has been documented in various studies. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

A study demonstrated that benzylthio derivatives could inhibit cancer cell growth by inducing oxidative stress and disrupting mitochondrial function. The potential mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to apoptosis .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with thioether groups often act as enzyme inhibitors, particularly against cytochrome P450 enzymes involved in drug metabolism.
  • Cell Membrane Interaction : The lipophilic nature of thioethers allows them to interact with cellular membranes, affecting membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : Thioether compounds can generate ROS, leading to oxidative stress in target cells, which is a common mechanism for inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on benzylthioquinolinium iodides showed promising results against opportunistic pathogens associated with immunocompromised patients. The structure-activity relationship (SAR) indicated that modifications at the thioether position significantly enhanced antimicrobial potency .
  • Anticancer Studies : Research involving substituted benzylthioquinolinium derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]propanal

InChI

InChI=1S/C11H14OS/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-6,8H,3,7,9H2,1H3

InChI Key

SUFHJGMEUHCAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCC=O

Origin of Product

United States

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